4-Chloro-1-(4-fluorophenyl)butan-1-ol
Overview
Description
4-Chloro-1-(4-fluorophenyl)butan-1-ol is a chemical compound with the molecular formula C10H12ClFO . It has a molecular weight of 202.653 Da . It is also known by other names such as γ-Chloro-p-fluorobutyrophenone, 3-Chloropropyl 4’-fluorophenyl ketone, ω-Chloro-4-fluorobutyrophenone, and others .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-(4-fluorophenyl)butan-1-ol consists of a butanol backbone with a chlorine atom attached to the first carbon and a 4-fluorophenyl group attached to the fourth carbon .Scientific Research Applications
Conformational Study and Chiral Discrimination : A study by (Rondino et al., 2016) explored the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts, including those with butan-2-ol. This research used resonant two-photon ionization spectroscopy and theoretical calculations, revealing insights into the molecular structure and interactions, crucial for understanding chiral discrimination.
Structure-Activity Relationship in Drug Design : The work of (Peprah et al., 2012) involved structural studies on compounds related to 4-Chloro-1-(4-fluorophenyl)butan-1-ol, examining their binding affinity to dopamine and serotonin receptors. This research is significant in designing new pharmaceutical agents, particularly in the realm of antipsychotic drugs.
Investigation of Intermolecular Interactions : In a study by (Ciavardini et al., 2013), the focus was on the diastereomeric complexes involving 1-aryl-1-ethanol and butan-2-ol. The study highlighted the role of fluorine substitution in modulating intermolecular interactions, which is critical in understanding chiral recognition and molecular binding.
Cancer Research : Research by (Asong et al., 2019) found that analogs of 4-Chloro-1-(4-fluorophenyl)butan-1-ol demonstrated activity against cancer cell lines. This suggests potential applications in developing new anticancer drugs.
Intramolecular Hydrolysis Studies : A study by (Kalyanam & Likhate, 1987) focused on the carbonyl-assisted intramolecular hydrolysis of related compounds, emphasizing the influence of substitution patterns on chemical reactions. This is significant in organic synthesis and pharmaceutical chemistry.
- enyl)butan-1-ol, leading to key chiral intermediates used in the synthesis of antipsychotic drugs. This research is critical in the field of biotechnology and pharmaceutical manufacturing.
Synthesis and Application in Dye-Sensitized Solar Cells : In the study by (Islam et al., 2006), aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers were synthesized, involving compounds related to 4-Chloro-1-(4-fluorophenyl)butan-1-ol. These complexes showed potential applications in dye-sensitized solar cells, indicating the compound's relevance in materials science and renewable energy.
Lipase-Catalyzed Synthesis : Research by (Pop et al., 2011) described the lipase-catalyzed synthesis of enantiomers of 3-chloro-1-arylpropan-1-ols, including those with structures similar to 4-Chloro-1-(4-fluorophenyl)butan-1-ol. This study is relevant to green chemistry and the synthesis of chirally pure substances.
properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEUQGXRCFYPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966110 | |
Record name | 4-Chloro-1-(4-fluorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-fluorophenyl)butan-1-ol | |
CAS RN |
51787-87-2 | |
Record name | α-(3-Chloropropyl)-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51787-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(3-Chloropropyl)-4-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-(4-fluorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(3-chloropropyl)-4-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-chloro-1-(4-fluorophenyl)butan-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8NX86H4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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